molecular formula C12H11FN2 B12076194 6-(3-Fluorophenyl)-2-methylpyridin-3-amine

6-(3-Fluorophenyl)-2-methylpyridin-3-amine

Cat. No.: B12076194
M. Wt: 202.23 g/mol
InChI Key: GBQVNOXSHZHAGZ-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives This compound features a fluorophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Fluorophenyl)-2-methylpyridin-3-amine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst. The general reaction conditions include:

    Reagents: 3-Fluorophenylboronic acid, 2-methyl-3-bromopyridine

    Catalyst: Palladium(II) acetate

    Base: Potassium carbonate

    Solvent: Tetrahydrofuran (THF)

    Temperature: Reflux conditions

The reaction proceeds through the oxidative addition of the halide to the palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), low temperature

Major Products Formed

    Oxidation: Pyridine N-oxides

    Reduction: Amine derivatives

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

6-(3-Fluorophenyl)-2-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems. Its unique structure allows it to interact with specific biomolecules, making it useful in studying cellular processes.

    Medicine: Explored for its potential as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 6-(3-Fluorophenyl)-2-methylpyridin-3-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluorophenylboronic acid
  • 2-Methyl-3-bromopyridine
  • 3-Fluoroamphetamine

Comparison

Compared to similar compounds, 6-(3-Fluorophenyl)-2-methylpyridin-3-amine is unique due to the presence of both a fluorophenyl group and a pyridine ring This combination imparts distinct chemical properties, such as increased stability and reactivity

Properties

Molecular Formula

C12H11FN2

Molecular Weight

202.23 g/mol

IUPAC Name

6-(3-fluorophenyl)-2-methylpyridin-3-amine

InChI

InChI=1S/C12H11FN2/c1-8-11(14)5-6-12(15-8)9-3-2-4-10(13)7-9/h2-7H,14H2,1H3

InChI Key

GBQVNOXSHZHAGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC(=CC=C2)F)N

Origin of Product

United States

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